molecular formula C19H16N4O2 B3064211 2,6-bis(4-methoxyphenyl)-9H-purine CAS No. 889673-61-4

2,6-bis(4-methoxyphenyl)-9H-purine

Cat. No.: B3064211
CAS No.: 889673-61-4
M. Wt: 332.4 g/mol
InChI Key: ZGJSQGNKCRURQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-bis(4-methoxyphenyl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound this compound is characterized by the presence of two methoxyphenyl groups attached to the purine core at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(4-methoxyphenyl)-9H-purine typically involves the condensation of 4-methoxybenzaldehyde with appropriate purine precursors under controlled conditions. One common method includes the use of a Mannich reaction, where 4-methoxybenzaldehyde is reacted with acetone and ammonium acetate trihydrate to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and oximation, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-bis(4-methoxyphenyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2,6-bis(4-methoxyphenyl)-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-bis(4-methoxyphenyl)-9H-purine involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to biomolecules. It also exhibits antimicrobial activity by disrupting the cell membranes of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-bis(4-methoxyphenyl)-9H-purine is unique due to its purine core structure, which distinguishes it from other similar compounds

Properties

CAS No.

889673-61-4

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)-7H-purine

InChI

InChI=1S/C19H16N4O2/c1-24-14-7-3-12(4-8-14)16-17-19(21-11-20-17)23-18(22-16)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H,20,21,22,23)

InChI Key

ZGJSQGNKCRURQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)OC)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.